molecular formula C14H10N4O2 B2732683 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide CAS No. 439109-55-4

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide

Cat. No. B2732683
CAS RN: 439109-55-4
M. Wt: 266.26
InChI Key: MWYIUTPHJNAWTO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure and the conditions under which it is reacted. Pyridinium salts, which are structurally similar to the compound , have been highlighted for their synthetic routes and reactivity .

Scientific Research Applications

Anticancer Activity

This compound has been investigated for its cytotoxicity against human cancer cell lines. Specifically, a derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , exhibited promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to the reference drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .

Imidazo[2,1-b]thiazole Scaffold

The compound’s imidazo[2,1-b]thiazole scaffold is of interest due to its broad spectrum of pharmacological activities. These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties. Additionally, it has been explored as a cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiator .

Other Potential Applications

While anticancer activity is a key focus, further investigations may reveal additional applications. Researchers have explored the chemical properties and reactivity of related compounds, such as thiazolo[3,2-a]pyrimidin-3(2H)-ones, which could lead to novel functionalities .

properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIUTPHJNAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide

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